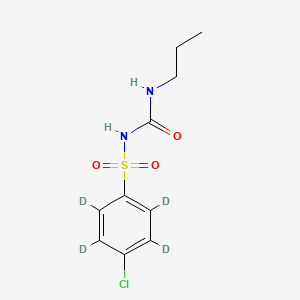
Maltosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Maltosine is synthesized predominantly in the presence of di- and oligosaccharides and glycosylated isomaltol derivatives under conditions resembling crust formation . The synthetic route involves the reaction of N-α-acetyl lysine with maltose and lactose, leading to the formation of this compound . Industrial production methods often involve the Maillard reaction, where reducing sugars react with amino acids under controlled heating conditions .
化学反応の分析
Maltosine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly with other amino acids and peptides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
科学的研究の応用
Maltosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and its products.
Biology: this compound’s metal-chelating properties make it useful in studies related to metal ion storage diseases.
作用機序
Maltosine exerts its effects primarily through its metal-chelating properties. It binds to metal ions, forming stable complexes that can be transported and excreted from the body. This mechanism is particularly useful in treating metal ion storage diseases, where excess metal ions need to be removed from the body .
類似化合物との比較
Maltosine is similar to other Maillard reaction products such as pyrraline, MG-H1, and CML. it is unique due to its specific formation conditions and its potent metal-chelating properties . Other similar compounds include:
Pyrraline: Another Maillard reaction product formed under similar conditions.
MG-H1: A glycation compound with similar metal-chelating properties.
CML: A compound formed through more complex pathways during the Maillard reaction.
This compound’s uniqueness lies in its specific formation conditions and its high affinity for metal ions, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
(2S)-2-amino-6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8-11(16)10(15)5-7-14(8)6-3-2-4-9(13)12(17)18/h5,7,9,16H,2-4,6,13H2,1H3,(H,17,18)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREGTYIADDPJMA-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCCC(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=CN1CCCC[C@@H](C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857952 |
Source


|
| Record name | 6-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121502-04-3 |
Source


|
| Record name | 6-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine](/img/structure/B586749.png)










![2,3-dihydropyrrolo[3,4-c]pyrrol-1(5H)-one](/img/structure/B586770.png)
